- Novel use of thienopyrimidines and their preparation, pharmaceutical compositions and use in the treatment of inflammatory diseases, World Intellectual Property Organization, , ,

Cas no 92241-87-7 (3-Methoxy-4-nitrobenzamide)

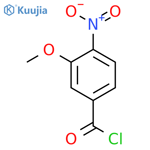

3-Methoxy-4-nitrobenzamide structure

Produktname:3-Methoxy-4-nitrobenzamide

3-Methoxy-4-nitrobenzamide Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Benzamide, 3-methoxy-4-nitro-

- 3-METHOXY-4-NITROBENZAMIDE

- 3-(methyloxy)-4-nitrobenzamide

- 3-methoxy-4-nitro-benzamide

- 3-Methoxy-4-nitro-benzoesaeure-amid

- 3-methoxy-4-nitro-benzoic acid amide

- Benzamide,3-methoxy-4-nitro

- 3-Methoxy-4-nitrobenzamide (ACI)

- HBEDVMJPLSCWPI-UHFFFAOYSA-N

- DA-23444

- 92241-87-7

- CHEMBL468432

- E82301

- SCHEMBL223645

- AKOS015991587

- NF-0718

- EN300-136598

- DTXSID80453833

- CS-0188790

- MFCD18398357

- 3-Methoxy-4-nitrobenzamide

-

- Inchi: 1S/C8H8N2O4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3,(H2,9,11)

- InChI-Schlüssel: HBEDVMJPLSCWPI-UHFFFAOYSA-N

- Lächelt: O=C(C1C=C(OC)C([N+](=O)[O-])=CC=1)N

Berechnete Eigenschaften

- Genaue Masse: 196.04800

- Monoisotopenmasse: 196.04840674g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 2

- Komplexität: 238

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1.1

- Topologische Polaroberfläche: 98.1Ų

Experimentelle Eigenschaften

- Dichte: 1.4±0.1 g/cm3

- Siedepunkt: 363.3±32.0 °C at 760 mmHg

- Flammpunkt: 173.5±25.1 °C

- PSA: 99.13000

- LogP: 2.10970

- Dampfdruck: 0.0±0.8 mmHg at 25°C

3-Methoxy-4-nitrobenzamide Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303+H313+H333

- Warnhinweis: P264+P280+P305+P351+P338+P337+P313

- Sicherheitshinweise: H303+H313+H333

- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Methoxy-4-nitrobenzamide Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259460-1g |

3-Methoxy-4-nitrobenzamide |

92241-87-7 | 98% | 1g |

¥226.00 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1253992-10g |

Benzamide, 3-methoxy-4-nitro- |

92241-87-7 | 98% | 10g |

$180 | 2024-06-07 | |

| TRC | M493048-500mg |

3-Methoxy-4-nitrobenzamide |

92241-87-7 | 500mg |

$ 160.00 | 2022-06-03 | ||

| Apollo Scientific | OR303912-500mg |

3-Methoxy-4-nitrobenzamide |

92241-87-7 | 500mg |

£80.00 | 2024-05-26 | ||

| Apollo Scientific | OR303912-1g |

3-Methoxy-4-nitrobenzamide |

92241-87-7 | 1g |

£95.00 | 2024-05-26 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259460-5g |

3-Methoxy-4-nitrobenzamide |

92241-87-7 | 98% | 5g |

¥626.00 | 2024-04-25 | |

| Alichem | A015001168-500mg |

3-Methoxy-4-nitrobenzamide |

92241-87-7 | 97% | 500mg |

$806.85 | 2023-08-31 | |

| Enamine | EN300-136598-10000mg |

3-methoxy-4-nitrobenzamide |

92241-87-7 | 95.0% | 10000mg |

$291.0 | 2023-09-30 | |

| Enamine | EN300-136598-100mg |

3-methoxy-4-nitrobenzamide |

92241-87-7 | 95.0% | 100mg |

$19.0 | 2023-09-30 | |

| eNovation Chemicals LLC | Y1253992-250mg |

Benzamide, 3-methoxy-4-nitro- |

92241-87-7 | 98% | 250mg |

$65 | 2024-06-07 |

3-Methoxy-4-nitrobenzamide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , 1,4-Dioxane ; 0 °C; 5 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide , Thionyl chloride Solvents: Water ; 30 min, 80 °C

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C

Referenz

- Preparation of pyridyl-thiazolyl inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide , Thionyl chloride Solvents: Water ; 30 min, 80 °C

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 80 °C; 30 min, 0 °C

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 80 °C; 30 min, 0 °C

Referenz

- Preparation of tricyclic inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine , Ammonium chloride , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 3 h, rt

Referenz

- Preparation of heterocyclic compounds as STING agonists and methods of use, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight

Referenz

- Preparation of thiazolone compounds for inhibiting hYAK3 proteins, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight, > 0 °C

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight, > 0 °C

Referenz

- Preparation of thiazolones for use as PI3 kinase inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Ammonia Solvents: Water ; overnight, 50 °C

Referenz

- Preparation of heterocyclic compounds as STING modulators, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0.5 h, 0 °C

1.2 Reagents: Ammonium hydroxide ; 1 h, 0 °C

1.3 Reagents: Water

1.2 Reagents: Ammonium hydroxide ; 1 h, 0 °C

1.3 Reagents: Water

Referenz

- Phosphine oxide derivative, preparation method therefor and application thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

Referenz

- Heteroarylalkyne compounds for targeting mutant of p53 and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride ; 2 h, reflux

1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt

1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt

Referenz

- Spiropyrrolidine derivatives as MDM2 antagonists and their preparation and use for the treatment of solid tumors, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride ; 2 h, reflux

1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt

1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt

Referenz

- Preparation of spiroindolinone pyrrolidines as antagonists of Mdm2 interactions for cancer treatment, United States, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; 0 °C; 1 h

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 10 min, 0 °C; 5 min; overnight

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 10 min, 0 °C; 5 min; overnight

Referenz

- Development of serine protease inhibitors displaying a multicentered short (<2.3 Å) hydrogen bond binding mode: Inhibitors of urokinase-type plasminogen activator and factor Xa, Journal of Medicinal Chemistry, 2001, 44(17), 2753-2771

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride ; 30 min, 80 °C

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C

Referenz

- Preparation of bisthiazole inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt

Referenz

- Preparation of triazolone compounds as mPGES-1 inhibitors for treating pain, inflammation, and other mPGES-1-mediated disorders, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , Water ; rt

Referenz

- Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ, Bioorganic & Medicinal Chemistry Letters, 2009, 19(2), 524-527

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: 1,2-Dimethoxyethane ; 2 h, 69 - 72 °C; 72 °C → rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 10 - 15 °C

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 10 - 15 °C

Referenz

- Preparation of [1,2,3]triazolo[4,5-d]pyrimidine compounds as purine receptor antagonists, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride ; 2 h, reflux

1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt

1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt

Referenz

- Spiroindolinone pyrrolidines as antagonists of MDM2 interactions and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , 1,4-Dioxane ; 0 °C; 5 h, rt

Referenz

- Thienopyrimidines for pharmaceutical compositions and their preparation and use as kinase inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Ammonia Solvents: Methanol ; overnight, 80 °C; 80 °C → rt; 0 °C

Referenz

- Preparation of fused bicyclic derivatives of 2,4-diaminopyrimidine as ALK and c-Met kinase inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 20

Reaktionsbedingungen

Referenz

- Preparation of nicotinamides, their use as NO production promoters and/or NO synthetase activators, and pharmaceutical compositions thereof for treatment of peripheral arterial occlusion, Japan, , ,

3-Methoxy-4-nitrobenzamide Raw materials

3-Methoxy-4-nitrobenzamide Preparation Products

3-Methoxy-4-nitrobenzamide Verwandte Literatur

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

5. Book reviews

Related Articles

-

Cefuroximsäure-Natrium: Ein Schlüsselzutat in der modernen Antibiotikatherapie Im Kampf gegen bakter……Jun 17, 2025

-

Saxagliptin-Intermediate 3: Der entscheidende Faktor in der chemischen Synthese von Saxagliptin Die ……Jun 17, 2025

-

N-(2-Hydroxyethyl)piperazin: Synthese und Anwendungsmöglichkeiten in der chemischen Biopharmazie N-(……Jun 17, 2025

-

Quinidins Wirkung auf Herzrhythmus und Arzneimittelwechselwirkungen im Fokus chemischer BiopharmazieQuinidins Wirkung auf Herzrhythmus und Arzneimittelwechselwirkungen im Fokus chemischer Biopharmazie……Jun 17, 2025

-

Diafenthiuron: Ein neuer Ansatz in der chemischen Biopharmazie? Die chemische Biopharmazie steht stä……Jun 17, 2025

92241-87-7 (3-Methoxy-4-nitrobenzamide) Verwandte Produkte

- 10397-58-7(4-methoxy-3-nitrobenzamide)

- 1570173-43-1((1r,4r)-4-(4-fluorophenoxy)cyclohexan-1-amine hydrochloride, trans)

- 870849-49-3(2-(2-Fluorophenyl)-2-methylpropanoic acid)

- 1235123-32-6(4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-2-one)

- 1050496-81-5(2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethanol)

- 896363-83-0(N-4-chloro-2-(2-chlorobenzoyl)phenyl-2-methanesulfonylbenzamide)

- 1804691-63-1(2-(Bromomethyl)-3-(difluoromethyl)-4-methylpyridine)

- 2227888-18-6((1S)-1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)-2,2,2-trifluoroethan-1-ol)

- 2680586-96-1(2-(1-methoxycyclobutyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid)

- 1807259-76-2(4-Chloro-5-fluoro-2-(trifluoromethoxy)toluene)

Empfohlene Lieferanten

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Handan Zechi Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Enjia Trading Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Suzhou Genelee Bio-Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge